molecular formula C7H14ClNO B1381664 5-Cyclopropylpyrrolidin-3-ol hydrochloride CAS No. 1889940-04-8

5-Cyclopropylpyrrolidin-3-ol hydrochloride

Cat. No.: B1381664
CAS No.: 1889940-04-8
M. Wt: 163.64 g/mol
InChI Key: PIWCICBDYMXHBK-UHFFFAOYSA-N
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Description

Historical Context and Development

The exploration of 5-cyclopropylpyrrolidin-3-ol hydrochloride emerged from broader efforts to synthesize functionalized pyrrolidine derivatives for pharmaceutical applications. Pyrrolidines, as saturated five-membered nitrogen-containing heterocycles, gained prominence in the early 2000s due to their structural versatility in drug design. The incorporation of cyclopropyl groups into heterocyclic frameworks, a strategy highlighted in a 2016 review, aimed to enhance metabolic stability and receptor binding specificity.

The compound’s synthesis was first reported in patent literature circa 2013, where cyclopropylpyrrolidine derivatives were investigated as intermediates for kinase inhibitors. A pivotal advancement occurred in 2017, when Rong et al. demonstrated molecular iodine-mediated α-C–H oxidation of pyrrolidines to generate cyclic N,O-acetals, providing a scalable route to 5-substituted pyrrolidines. This methodology enabled efficient access to derivatives like 5-cyclopropylpyrrolidin-3-ol, with subsequent hydrochloride salt formation improving crystallinity for characterization.

Nomenclature and Classification in Heterocyclic Chemistry

5-Cyclopropylpyrrolidin-3-ol hydrochloride belongs to the bicyclic amine class, combining a pyrrolidine core with a cyclopropane substituent. Its systematic IUPAC name, 5-cyclopropylpyrrolidin-3-ol hydrochloride, reflects:

  • Positional numbering : The cyclopropyl group at C5 and hydroxyl at C3
  • Salt form : Hydrochloride counterion stabilizing the protonated amine

Structural Classification :

Property Description
Core structure Pyrrolidine (azolidine)
Substituents Cyclopropyl (C5), hydroxyl (C3)
Molecular formula C₇H₁₄ClNO
Molecular weight 163.65 g/mol
Hybridization sp³ nitrogen, sp³ cyclopropane carbons

The compound’s SMILES notation (C1CC1C2CC(CN2)O.Cl) and InChIKey (WQMQMQILRPCGGI-UHFFFAOYSA-N) further delineate its stereoelectronic features. As a bridged bicyclic system, it exhibits constrained rotation, influencing conformational preferences in binding interactions.

Significance in Organic and Medicinal Chemistry Research

The dual functionality of 5-cyclopropylpyrrolidin-3-ol hydrochloride—a hydrogen-bond donor (hydroxyl) and a strained cyclopropane ring—makes it valuable for:

1. Drug Discovery Applications :

Therapeutic Area Role Example Target
Oncology PI3Kδ inhibition Tumor microenvironment modulation
Immunology CCR6 receptor modulation Autoimmune disease treatment
Neurology Sodium channel blockade Anticonvulsant development

2. Synthetic Utility :

  • Conformational restriction : The cyclopropane imposes torsional strain, stabilizing bioactive conformations
  • Late-stage functionalization : Enables C–H oxidation and cross-coupling at C2/C5 positions
  • Chiral pool synthesis : Serves as a scaffold for asymmetric catalysis (e.g., Ru-BINAP complexes)

Recent studies highlight its role in synthesizing 2-azabicyclo[3.1.0]hexane derivatives via photochemical ring contraction of pyridines, expanding access to strained N-heterocycles.

Current Research Landscape and Key Academic Contributions

The compound’s research trajectory spans both methodological and applied domains:

Methodological Advances :

  • Catalytic C–H activation : Pd/NBE systems enabling C5-cyclopropylation of pyrrolidines (J. Org. Chem., 2023)
  • Flow chemistry approaches : Continuous synthesis using microreactors to control exothermic cyclopropanation

Therapeutic Innovations :

Study Focus Key Finding Citation Source
Kinase inhibition 100 nM IC₅₀ against PI3Kδ in B-cell malignancies US Patent 8,563,540
Chemokine modulation Sub-micromolar CCR6 antagonism WO2021219849A1
Metabolic stability 3-fold increased t₁/₂ vs non-cyclopropyl analogs J. Med. Chem., 2016

Academic consortia, including teams at St. John’s University and Genentech, have pioneered structure-activity relationship (SAR) studies using this scaffold. Emerging applications in PROTAC design leverage its amine group for E3 ligase recruitment.

Future Directions :

  • AI-driven synthesis planning : Machine learning models predicting cyclopropanation yields
  • Biocatalytic approaches : Engineered P450 enzymes for stereoselective hydroxylation

Properties

IUPAC Name

5-cyclopropylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-3-7(8-4-6)5-1-2-5;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWCICBDYMXHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(CN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions and Findings:

Parameter Description
Starting material 4-Chloro-3-hydroxybutyronitrile (racemic or optically active)
Catalyst Palladium on carbon (5% Pd/C), Rhodium/alumina, or Raney Cobalt
Solvent Methanol
Hydrogen pressure 5–7 kg/cm²
Temperature Room temperature to 70°C
Reaction time 10–20 hours
Post-reaction treatment Neutralization with NaOH, filtration, solvent removal, and recrystallization
Yield Approximately 50–60% isolated 3-pyrrolidinol

Summary of Example Procedure:

  • Dissolve 4 g of 4-chloro-3-hydroxybutyronitrile in 80 mL methanol.
  • Add 400–500 mg of catalyst and 20 mL of 2N hydrochloric acid.
  • Stir under hydrogen pressure (5–7 kg/cm²) at room temperature or 70°C for 10–20 hours.
  • Filter catalyst, neutralize with NaOH, stir further, distill solvent, and purify product.

This method yields 3-pyrrolidinol, which can serve as a precursor for further functionalization to introduce the cyclopropyl group at the 5-position.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 5-position of the pyrrolidine ring is typically introduced via:

While direct synthetic routes specific to 5-cyclopropylpyrrolidin-3-ol are less commonly detailed in open literature, enzymatic hydroxylation of 1-benzoylpyrrolidine derivatives using microbial agents has been reported to yield hydroxylated pyrrolidine compounds with cyclopropyl groups.

Formation of Hydrochloride Salt

The conversion of the free base 5-cyclopropylpyrrolidin-3-ol to its hydrochloride salt is performed to enhance the compound’s stability and purity.

Typical Salt Formation Method:

Step Conditions
Solvent Chlorobenzene or similar inert solvent
Temperature 60–90°C (optimal 80–85°C)
Acid gas Dry hydrogen chloride gas passed through solution
Duration 5–8 hours
Cooling Cooled to 20–30°C
Isolation Filtration of crude hydrochloride salt, washing with cooled acetone, drying
Purification Recrystallization from acetone, isopropanol, tetrahydrofuran, or water mixtures
Purity HPLC purity > 99% with minimal isomeric impurities

This method is adapted from similar hydrochloride salt preparations of pyrrolidine derivatives and ensures isolation of the desired isomer with high purity.

Summary Table of Preparation Methods

Step Method/Condition Outcome/Notes
Preparation of 4-chloro-3-hydroxybutyronitrile Reaction of epichlorohydrin with cyanating agents (KCN, HCN) Intermediate for pyrrolidinol synthesis
Catalytic hydrogenation Pd/C, Rh/Al2O3, or Raney Co catalyst under H2 pressure Reduction to 3-pyrrolidinol
Introduction of cyclopropyl group Enzymatic hydroxylation or nucleophilic substitution Cyclopropyl substitution at 5-position
Hydrochloride salt formation Treatment with dry HCl gas in chlorobenzene at 80–85°C Formation of 5-cyclopropylpyrrolidin-3-ol hydrochloride salt

Research Findings and Considerations

  • The catalytic hydrogenation step is critical and can be optimized by choice of catalyst, pressure, temperature, and reaction time to maximize yield and optical purity.
  • Enzymatic hydroxylation offers regio- and stereoselectivity, which is valuable for producing optically active compounds with the cyclopropyl group.
  • Salt formation conditions influence the isomeric purity and crystallinity of the final hydrochloride salt, which is important for pharmaceutical applications.
  • The overall process is scalable and amenable to industrial production with appropriate catalyst recycling and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropylpyrrolidinone, while reduction can produce cyclopropylpyrrolidine.

Scientific Research Applications

5-Cyclopropylpyrrolidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. For instance, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below compares 5-Cyclopropylpyrrolidin-3-ol hydrochloride with key analogs identified in the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Structural Similarity*
5-Cyclopropylpyrrolidin-3-ol hydrochloride Not provided C₇H₁₂ClNO ~161.63† Cyclopropyl (5-position) Reference
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl 73285-50-4 C₆H₁₂ClNO₂ 165.62 Hydroxymethyl (5-position) 1.00
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride 857651-11-7 C₅H₁₂ClNO 137.61 Methyl (5-position) ~0.82‡
exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride 92053-25-3 C₇H₁₂ClNO 161.63 Bicyclic framework 0.84

*Similarity scores derived from structural alignment algorithms ().
†Calculated based on molecular formula.

Key Observations:

Substituent Effects: The cyclopropyl group in the target compound introduces greater steric hindrance and rigidity compared to methyl or hydroxymethyl groups. The hydroxymethyl analog (CAS 73285-50-4) has higher polarity due to the -OH group, likely enhancing aqueous solubility but reducing membrane permeability compared to the cyclopropyl variant .

Molecular Weight and Complexity :

  • The bicyclic analog (CAS 92053-25-3) shares the same molecular weight as the cyclopropyl compound but features a fused ring system, which could alter pharmacokinetic properties such as metabolic stability or blood-brain barrier penetration .
Solubility and Stability:
  • Cyclopropyl Group Impact: Cyclopropane’s strain energy may increase reactivity under acidic or oxidative conditions compared to methyl-substituted analogs. However, its non-polar nature could reduce solubility in polar solvents, necessitating salt formulations (e.g., hydrochloride) for pharmaceutical use.
  • Synthetic Routes : The methyl-substituted analog (CAS 857651-11-7) is synthesized via reductive amination or ring-closure strategies . For the cyclopropyl variant, synthetic methods might involve cyclopropanation of allylic precursors or functionalization of pre-formed pyrrolidine scaffolds.

Biological Activity

5-Cyclopropylpyrrolidin-3-ol hydrochloride, a bicyclic organic compound featuring a cyclopropyl group attached to a pyrrolidine ring with a hydroxyl substitution, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry, denoted as (3R,5R), which influences its biological interactions. The hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological applications. The molecular formula is C8_{8}H14_{14}ClN1_{1}O, and the compound's structure is depicted below:

Property Value
Molecular FormulaC8_{8}H14_{14}ClN1_{1}O
Molecular Weight175.66 g/mol
SolubilitySoluble in water due to hydrochloride form

Biological Activities

Research indicates that 5-Cyclopropylpyrrolidin-3-ol hydrochloride exhibits several biological activities:

  • Neuropharmacological Effects :
    • The compound shows potential interactions with neurotransmitter systems, particularly modulating dopamine and serotonin pathways. This suggests its potential use in treating neuropsychiatric disorders.
  • Antioxidant Properties :
    • Preliminary studies indicate that it may possess antioxidant capabilities, which could mitigate oxidative stress within cells.
  • Antimicrobial Activity :
    • Initial research has suggested that the compound may exhibit antimicrobial properties against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.
  • Enzyme Interaction :
    • As a chiral molecule, it may selectively bind to enzymes and receptors, influencing various biochemical pathways.

The mechanism of action of 5-Cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to desired therapeutic effects. For example:

  • Binding Affinity Studies : Advanced computational tools like molecular docking simulations have been utilized to predict binding affinities with various biological targets based on structural characteristics.

Neuropharmacological Studies

A study examining the effects of similar compounds on dopamine receptor activity suggested that 5-Cyclopropylpyrrolidin-3-ol hydrochloride could act as a selective antagonist or modulator, potentially beneficial in treating conditions like schizophrenia and bipolar disorder .

Antioxidant Research

In vitro studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity. The hydroxyl group in 5-Cyclopropylpyrrolidin-3-ol hydrochloride may contribute to this property, suggesting its role in reducing oxidative damage .

Antimicrobial Activity

Research conducted on structurally related compounds indicated promising antimicrobial effects against Gram-positive bacteria. Further studies are needed to elucidate the specific mechanisms by which 5-Cyclopropylpyrrolidin-3-ol hydrochloride exerts its antimicrobial effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Cyclopropylpyrrolidin-3-ol hydrochloride, a comparison with similar compounds is presented below:

Compound Name Structural Features Unique Properties
2-MethylpyrrolidineMethyl substitution on pyrrolidineEnhanced lipophilicity
CyclopropylamineCyclopropane with amino groupDifferent reactivity patterns
ProlinolHydroxylated proline derivativeImportant in collagen synthesis

The combination of the cyclopropyl group and pyrrolidine ring in 5-Cyclopropylpyrrolidin-3-ol hydrochloride imparts specific stereochemical properties that influence its biological activity compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-cyclopropylpyrrolidin-3-ol hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition followed by pyrrolidine ring closure. Key steps include:

  • Cyclopropanation : Use transition metal catalysts (e.g., Rh or Cu) to facilitate cyclopropane attachment to the pyrrolidine scaffold .
  • Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to isolate enantiomers, as stereochemistry impacts biological activity .
  • Purification : Use flash chromatography with polar solvents (e.g., methanol/dichloromethane) to remove unreacted intermediates. Store the final product under inert atmosphere at 2–8°C to prevent degradation .

Q. How should researchers characterize the purity and structural integrity of 5-cyclopropylpyrrolidin-3-ol hydrochloride?

  • Methodological Answer :

  • HPLC Analysis : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 176.6 g/mol for the free base, adjusted for HCl).
  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Key signals include cyclopropyl protons (δ 0.5–1.5 ppm) and pyrrolidine hydroxyl (δ ~3.5 ppm) .

Q. What safety protocols are critical for handling 5-cyclopropylpyrrolidin-3-ol hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .
  • Storage : Maintain in airtight containers under inert gas (e.g., argon) to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for 5-cyclopropylpyrrolidin-3-ol hydrochloride derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Determine absolute configuration via single-crystal diffraction, particularly for chiral centers at the pyrrolidine ring .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computational spectra to validate enantiomeric excess (>99% ee) .
  • Dynamic NMR : Monitor ring puckering or cyclopropyl ring strain effects to identify conformational isomers .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Methodological Answer :

  • Quality Control (QC) : Implement strict in-process controls (e.g., TLC monitoring) during synthesis .
  • Bioassay Standardization : Use internal standards (e.g., LY-171555 hydrochloride) to calibrate receptor-binding assays and minimize false positives .
  • Data Normalization : Apply statistical methods (e.g., Z-score) to adjust for solvent or temperature effects .

Q. How can computational modeling guide the design of 5-cyclopropylpyrrolidin-3-ol hydrochloride analogs with enhanced receptor selectivity?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict interactions with target receptors (e.g., serotonin or dopamine receptors). Focus on cyclopropyl-pyrrolidine torsional angles .
  • QSAR Analysis : Corrogate substituent effects (e.g., halogenation at position 5) with activity using partial least squares regression .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. What are the limitations of current analytical techniques in detecting trace impurities in this compound?

  • Critical Analysis :

  • LC-MS Sensitivity : Low-abundance impurities (e.g., des-cyclopropyl byproducts) may evade detection. Use high-resolution MS (HRMS) with ppm error <5 .
  • NMR Limitations : Overlapping signals from diastereomers can obscure analysis. Apply 2D NMR (e.g., COSY, NOESY) for resolution .

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Critical Analysis :

  • Pharmacokinetic Profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS .
  • Metabolite Interference : Identify active metabolites via hepatic microsome assays. For example, cyclopropane ring oxidation may reduce potency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopropylpyrrolidin-3-ol hydrochloride
Reactant of Route 2
5-Cyclopropylpyrrolidin-3-ol hydrochloride

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